molecular formula C19H15NOS B11111863 (2E)-2-[(7-ethyl-1H-indol-3-yl)methylidene]-1-benzothiophen-3(2H)-one

(2E)-2-[(7-ethyl-1H-indol-3-yl)methylidene]-1-benzothiophen-3(2H)-one

Cat. No.: B11111863
M. Wt: 305.4 g/mol
InChI Key: KJNOVCQKAPPTSY-LICLKQGHSA-N
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Description

(2E)-2-[(7-ethyl-1H-indol-3-yl)methylidene]-1-benzothiophen-3(2H)-one is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of an indole moiety linked to a benzothiophene core through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(7-ethyl-1H-indol-3-yl)methylidene]-1-benzothiophen-3(2H)-one typically involves the condensation of 7-ethyl-1H-indole-3-carbaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar condensation reactions with optimized conditions to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(7-ethyl-1H-indol-3-yl)methylidene]-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C19H15NOS

Molecular Weight

305.4 g/mol

IUPAC Name

(2E)-2-[(7-ethyl-1H-indol-3-yl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C19H15NOS/c1-2-12-6-5-8-14-13(11-20-18(12)14)10-17-19(21)15-7-3-4-9-16(15)22-17/h3-11,20H,2H2,1H3/b17-10+

InChI Key

KJNOVCQKAPPTSY-LICLKQGHSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C(=CN2)/C=C/3\C(=O)C4=CC=CC=C4S3

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C=C3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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